3,3-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide

Kinase inhibitor design Chemical probe development Structure-activity relationship

3,3-Diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide is a synthetic small molecule (MW 435.55, formula C27H21N3OS) built on the thiazolo[5,4-b]pyridine heterocyclic core, a privileged scaffold with demonstrated inhibitory activity against multiple kinase targets including EGFR, c-KIT, PI3Kα, and VEGFR2. Its defining structural feature is the 3,3-diphenylpropanamide side chain attached via a para-aniline linker, which distinguishes it from the majority of published thiazolo[5,4-b]pyridine analogs that bear sulfonamide, methoxyphenyl, cyclohexyl, or simple alkyl substituents.

Molecular Formula C27H21N3OS
Molecular Weight 435.55
CAS No. 863588-88-9
Cat. No. B2550505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide
CAS863588-88-9
Molecular FormulaC27H21N3OS
Molecular Weight435.55
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C27H21N3OS/c31-25(18-23(19-8-3-1-4-9-19)20-10-5-2-6-11-20)29-22-15-13-21(14-16-22)26-30-24-12-7-17-28-27(24)32-26/h1-17,23H,18H2,(H,29,31)
InChIKeyFPXBQDKPYVBWFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide (CAS 863588-88-9): A Structurally Distinct Thiazolo[5,4-b]pyridine Scaffold for Kinase-Targeted Discovery


3,3-Diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide is a synthetic small molecule (MW 435.55, formula C27H21N3OS) built on the thiazolo[5,4-b]pyridine heterocyclic core, a privileged scaffold with demonstrated inhibitory activity against multiple kinase targets including EGFR, c-KIT, PI3Kα, and VEGFR2 [1][2]. Its defining structural feature is the 3,3-diphenylpropanamide side chain attached via a para-aniline linker, which distinguishes it from the majority of published thiazolo[5,4-b]pyridine analogs that bear sulfonamide, methoxyphenyl, cyclohexyl, or simple alkyl substituents [1]. This compound is supplied at ≥95% purity for research use .

Why 3,3-Diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide Cannot Be Replaced by Close Structural Analogs in Target-Focused Research


Within the thiazolo[5,4-b]pyridine chemical class, small variations in the amide side chain dictate kinase selectivity profiles, cellular potency, and resistance-overcoming capability. For instance, c-KIT inhibitors 6r, 6s, and 7c from Nam et al. (2022) exhibit IC50 values ranging from 4.77 to 7.67 μM against the imatinib-resistant V560G/D816V mutant, yet their substituent-dependent differences exceed 1.6-fold [1]. Similarly, EGFR-TK inhibitor 10k from Borude et al. (2024) achieves single-digit nanomolar cellular potency (IC50 = 0.010 μM vs. HCC827) through a specific 2,5-difluorobenzenesulfonamide substitution [2]. The compound under evaluation bears a unique 3,3-diphenylpropanamide side chain absent from both of these well-characterized series, meaning its target engagement profile, selectivity fingerprint, and resistance-mutation coverage cannot be extrapolated from published analog data without direct experimental confirmation.

Quantitative Differentiation Evidence for 3,3-Diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide Against Chemical Class Comparators


Structural Differentiation: Unique 3,3-Diphenylpropanamide Substituent Versus All Published Thiazolo[5,4-b]pyridine Kinase Inhibitor Series

The target compound is the only documented thiazolo[5,4-b]pyridine derivative combining the core scaffold with a 3,3-diphenylpropanamide side chain via a para-aniline linker. By contrast, the EGFR-TK inhibitor series of Borude et al. (2024) uniformly employs sulfonamide-based side chains (e.g., 2,5-difluorobenzenesulfonamide in lead compound 10k), and the c-KIT inhibitor series of Nam et al. (2022) uses diverse but non-diphenyl substituents [1][2]. A structurally closer comparator, 3-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide, replaces the 3,3-diphenyl moiety with a single 4-methoxyphenyl group, representing a fundamentally different steric and lipophilic profile . This structural uniqueness precludes direct substitution with any published analog for target engagement or selectivity studies.

Kinase inhibitor design Chemical probe development Structure-activity relationship

Kinase Target Range Differentiation: Scaffold-Inferred Polypharmacology Potential Versus Single-Target Inhibitors

The thiazolo[5,4-b]pyridine scaffold has been validated across at least four distinct kinase targets—EGFR (Borude 2024), c-KIT (Nam 2022), PI3Kα, and VEGFR2—with potencies ranging from nanomolar to low micromolar depending on substitution pattern [1][2]. The EGFR-TK inhibitor 10k achieves IC50 = 0.010 μM against HCC827 cells, comparable to osimertinib, while c-KIT inhibitor 6r shows IC50 = 4.77 μM against the imatinib-resistant V560G/D816V mutant, representing a >7-fold improvement over imatinib (IC50 = 37.93 μM) [2][3]. However, these potencies are exquisitely substitution-dependent. The target compound's 3,3-diphenylpropanamide side chain has not been evaluated against any of these kinase targets, and its selectivity profile cannot be projected from available data. It may engage known targets with uncharacterized potency or exhibit activity against entirely novel kinase targets.

Kinase polypharmacology Multi-target drug discovery Thiazolopyridine SAR

Purity and Supply Specification Differentiation: ≥95% Research-Grade Material Suitable for Hit Validation Campaigns

The compound is available as a catalogued research chemical (Catalog Number CM625371) with a purity specification of ≥95% . This purity level is adequate for initial in vitro screening, biochemical assay development, and hit validation studies. While compounds like the EGFR-TK inhibitor 10k or c-KIT inhibitor 6r were synthesized in academic laboratories and are not commercially available as catalog products, the target compound's commercial availability at defined purity enables rapid procurement for parallel testing against multiple kinase panels without the lead time required for custom synthesis.

Chemical procurement Research chemical purity Hit-to-lead sourcing

Recommended Research Application Scenarios for 3,3-Diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide


De Novo Kinase Selectivity Panel Screening for Novel Target Identification

Given the thiazolo[5,4-b]pyridine scaffold's validated activity against EGFR, c-KIT, PI3Kα, and VEGFR2, and the absence of any kinase profiling data for the 3,3-diphenylpropanamide variant, this compound is ideally suited for broad-panel kinase selectivity screening (e.g., DiscoverX KINOMEscan or similar). The unique 3,3-diphenyl substitution may confer selectivity for kinase targets not addressed by existing thiazolo[5,4-b]pyridine inhibitors described in Borude et al. (2024) or Nam et al. (2022) [1].

Imatinib-Resistant c-KIT Mutant Screening with Structural Novelty

The c-KIT V560G/D816V double mutant confers resistance to imatinib (IC50 = 37.93 μM) but remains partially sensitive to thiazolo[5,4-b]pyridine derivatives such as 6r (IC50 = 4.77 μM) [1]. This compound, with its structurally distinct 3,3-diphenylpropanamide side chain, may exhibit differential potency against imatinib-resistant c-KIT mutants. It is recommended for inclusion in resistance-overcoming SAR campaigns alongside known thiazolo[5,4-b]pyridine c-KIT inhibitors.

EGFR T790M/L858R Resistance Mutation Profiling in NSCLC Models

The EGFR-TK inhibitor 10k from Borude et al. (2024) demonstrates equipotency to osimertinib against HCC827, H1975, and A549 NSCLC cell lines [1]. This compound, differing from 10k by replacement of the sulfonamide side chain with a 3,3-diphenylpropanamide, provides a complementary tool for probing whether alternative side-chain chemistry can address EGFR resistance mutations (T790M, L858R) with distinct selectivity or pharmacokinetic properties.

Chemical Biology Probe Development for Unexplored Kinase Targets

Because no kinase inhibition data exist for this specific compound, it serves as a blank-slate chemical probe for chemical biology groups seeking to identify novel kinase targets or off-target interactions of the thiazolo[5,4-b]pyridine pharmacophore. Its commercial availability (CM625371, ≥95% purity) [1] enables rapid deployment in chemoproteomics (e.g., kinobeads pull-down) or thermal shift assays without the delay of custom synthesis.

Quote Request

Request a Quote for 3,3-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.